molecular formula C15H11ClN2 B15065798 2-Chloro-N-phenylquinolin-4-amine CAS No. 824935-59-3

2-Chloro-N-phenylquinolin-4-amine

Cat. No.: B15065798
CAS No.: 824935-59-3
M. Wt: 254.71 g/mol
InChI Key: HAVBUBMRCBHFFT-UHFFFAOYSA-N
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Description

2-Chloro-N-phenylquinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-phenylquinolin-4-amine typically involves the reaction of 2-chloroquinoline with aniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-phenylquinolin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the quinoline ring can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or diethyl ether.

Major Products Formed:

Scientific Research Applications

2-Chloro-N-phenylquinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: Studied for its antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Investigated for its potential use in treating diseases such as malaria, cancer, and bacterial infections.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-phenylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer applications, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Comparison with Similar Compounds

    2-Chloroquinoline: Shares the quinoline core but lacks the phenylamine substitution.

    N-Phenylquinolin-4-amine: Similar structure but without the chlorine atom.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitutions.

Uniqueness: 2-Chloro-N-phenylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the chlorine atom and the phenylamine group enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .

Biological Activity

2-Chloro-N-phenylquinolin-4-amine (CAS No. 824935-59-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and potential antipsychotic effects based on recent research findings.

  • Molecular Formula : C15H12ClN
  • Molecular Weight : 255.72 g/mol
  • IUPAC Name : this compound

Antibacterial Activity

Research has shown that derivatives of quinoline compounds exhibit significant antibacterial properties. In a study evaluating various substituted quinoline derivatives, including this compound, the compound was tested against several bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus18
This compoundE. coli16
This compoundP. aeruginosa15

These results indicate that structural modifications enhance the antibacterial activity of quinoline derivatives, suggesting a potential role for this compound in treating bacterial infections .

Anticancer Activity

The anticancer properties of this compound have been investigated through various studies. Notably, it has shown promising results against several cancer cell lines, including colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460).

In vitro studies revealed that the compound exhibits cytotoxic effects with the following IC50 values:

Cell LineIC50 (μM)
COLO2050.32
H4600.89
Hep3B0.75

Mechanistic studies suggest that the anticancer activity may be attributed to the compound's ability to induce apoptosis and inhibit cell proliferation by targeting tubulin dynamics, which is critical for mitosis .

Antipsychotic Activity

Emerging research indicates that compounds similar to this compound may possess antipsychotic properties. Preliminary studies suggest that this class of compounds interacts with neurotransmitter receptors, potentially modulating dopaminergic pathways involved in psychotic disorders .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its chemical structure. Studies have identified key substituents that enhance its pharmacological profiles:

  • Chlorine Substitution : The presence of chlorine at the 2-position increases antibacterial activity.
  • Phenyl Group : The N-substituted phenyl group contributes to improved binding affinity to biological targets.
  • Amino Group : The amine functionality is essential for interaction with cellular receptors.

Case Studies and Research Findings

  • Antibacterial Evaluation :
    • A series of quinoline derivatives were synthesized and screened for antibacterial activity using the agar diffusion method against multiple strains, revealing that modifications in the quinoline structure significantly enhanced efficacy .
  • Anticancer Mechanism :
    • In silico docking studies demonstrated that this compound binds effectively to the colchicine-binding site on tubulin, indicating a potential mechanism for its anticancer effects .
  • Pharmacokinetics and Toxicity :
    • ADMET profiling indicated favorable drug-like properties with no significant cardiotoxicity or carcinogenicity observed in preliminary assessments; however, risks for drug-drug interactions were noted .

Properties

CAS No.

824935-59-3

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

2-chloro-N-phenylquinolin-4-amine

InChI

InChI=1S/C15H11ClN2/c16-15-10-14(17-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-15/h1-10H,(H,17,18)

InChI Key

HAVBUBMRCBHFFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

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